molecular formula C18H16FNO2S2 B6477488 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide CAS No. 2640973-39-1

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B6477488
CAS RN: 2640973-39-1
M. Wt: 361.5 g/mol
InChI Key: VRTJPVCDZBZGRW-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide, also known as 2-FBT, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a bithiophene-based compound that contains a fluorinated phenoxyacetamide group, and is the product of the reaction between 2-bromo-3-fluoro-5-methylpyridine and a 4-fluorophenoxyacetamide. This compound has been extensively studied due to its unique properties and potential applications.

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is a valuable tool for scientific research due to its unique properties. It has been used in a variety of studies, including those related to the synthesis of organic compounds, the study of chemical reactivity, and the development of new materials. It has also been used to study the structure and properties of organic molecules, as well as the interactions between them.

Mechanism of Action

The mechanism of action of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is not yet fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules, as well as its ability to act as a Lewis acid. This allows it to interact with other molecules and affect their structure and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide are not yet fully understood. However, it is believed that it may have potential applications as an anti-inflammatory agent, as well as an antioxidant.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation is that it is not yet fully understood, so the effects of its use in experiments are not yet known.

Future Directions

There is still much to be explored regarding the potential applications of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide. Some potential future directions include further research into its mechanism of action, its potential use as an anti-inflammatory and antioxidant, and its potential use as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential use in the development of new materials and the study of chemical reactivity.

Synthesis Methods

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide is relatively straightforward. It is produced by the reaction of 2-bromo-3-fluoro-5-methylpyridine and 4-fluorophenoxyacetamide in an aqueous solution of potassium carbonate. The reaction is carried out at room temperature for approximately 2 hours and yields N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide in a yield of approximately 80%.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-13-3-5-14(6-4-13)22-12-18(21)20-10-9-15-7-8-17(24-15)16-2-1-11-23-16/h1-8,11H,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTJPVCDZBZGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-fluorophenoxy)acetamide

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